Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-
Description
Contextualization within the Kallikrein-Kinin System (KKS)
The Kallikrein-Kinin System (KKS) is a complex cascade of proteins that plays a crucial role in various physiological and pathological processes, including inflammation, blood pressure regulation, and pain. nih.govnih.gov The primary effectors of this system are the kinins, a group of potent, short-lived vasoactive peptides. abbiotec.com
The generation of kinins is initiated by the activation of kallikreins, which are serine proteases. abbiotec.com There are two main pathways for kinin formation: the plasma kallikrein-kinin system and the tissue kallikrein-kinin system. In the plasma, activated factor XII (Hageman factor) triggers the conversion of prekallikrein to plasma kallikrein. abbiotec.com Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release the nonapeptide bradykinin (B550075) . abbiotec.comnih.gov Tissue kallikrein, found in various organs and glands, acts on low-molecular-weight kininogen (LMWK) to produce kallidin (B13266) (Lys-bradykinin), which can be subsequently converted to bradykinin by aminopeptidases. nih.gov
Once released, bradykinin exerts its effects by binding to two main types of G protein-coupled receptors: the B1 and B2 receptors. nih.govnih.gov The B2 receptor is constitutively expressed in many tissues and is considered the primary receptor for bradykinin's actions in healthy individuals. nih.gov The B1 receptor, in contrast, is typically expressed at low levels but is upregulated during tissue injury and inflammation. nih.gov Bradykinin is a potent vasodilator, meaning it widens blood vessels, which leads to a decrease in blood pressure. nih.gov It also increases vascular permeability, allowing fluids and immune cells to move from the bloodstream into tissues, a key feature of the inflammatory response. nih.gov
Overview of Bradykinin Peptides and their Structural Variants
The primary structure of bradykinin is a nine-amino-acid chain with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. Research has revealed the existence of naturally occurring and synthetic variants of this peptide. One such naturally occurring variant is [hydroxyproline3]-bradykinin , which has been isolated from human plasma. nih.gov This variant arises from the post-translational modification of the proline residue at the third position. nih.gov Another related natural variant is [Hyp3]-lysyl-bradykinin, which is released from human high-molecular-mass kininogen by the action of human urinary kallikrein.
The existence of these natural variants suggests that proline hydroxylation is a relevant biological modification within the KKS. Synthetic analogs of bradykinin have been extensively developed by researchers to investigate the structure-activity relationships of the peptide. These synthetic variants often involve substitutions at various positions to enhance stability, receptor affinity, or to confer antagonistic properties. nih.gov For instance, the replacement of proline at position 3 with L-hydroxyproline has been explored in the development of bradykinin antagonists. nih.gov
Significance of Proline Hydroxylation in Peptide Biology and Research
Proline hydroxylation is a crucial post-translational modification that significantly influences the structure, stability, and function of proteins and peptides. nih.gov This modification is catalyzed by prolyl hydroxylases and is most famously known for its role in the stability of the collagen triple helix. nih.gov In collagen, the hydroxylation of proline residues, typically at the 4-position, is essential for the formation of a stable triple-helical structure. nih.gov
However, the hydroxylation of proline is not limited to collagen and can occur in other proteins and peptides, including bradykinin. The position of the hydroxyl group on the proline ring has a profound impact on the conformation of the peptide backbone. While 4-hydroxyproline (B1632879) generally stabilizes helical structures, studies on collagen-like peptides have shown that the presence of a 3-hydroxyproline (B1217163) residue can be destabilizing compared to an unmodified proline. biosynth.com This destabilization is thought to arise from the inductive effect of the hydroxyl group, which can alter the electronic properties and hydrogen bonding potential of the peptide backbone. biosynth.com The study of peptides containing 3-hydroxyproline, therefore, provides valuable insights into the subtle forces that govern peptide folding and stability.
Rationale for Investigating Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-
The investigation into Bradykinin, 3-[(4R)-4-hydroxy-L-proline]- is driven by several key scientific questions. The natural occurrence of [hydroxyproline3]-bradykinin indicates that this modification is not a random event but a specific enzymatic process, suggesting a potential regulatory role within the Kallikrein-Kinin System. nih.gov Understanding how this specific hydroxylation event alters the biological activity of bradykinin is a primary motivator for its study.
Furthermore, the known conformational effects of 3-hydroxyproline present a compelling reason to investigate this analog. biosynth.com By introducing a 3-hydroxyproline residue into the bradykinin sequence, researchers can probe the geometric and electronic requirements of the bradykinin receptors. nih.gov The destabilizing effect of 3-hydroxyproline on certain peptide structures offers a unique tool to explore how receptor binding and activation are influenced by the conformational flexibility of the peptide ligand. biosynth.com
The synthesis and biological evaluation of this specific analog can help to elucidate the structure-activity relationship of bradykinin in fine detail. typeset.io By comparing the receptor binding affinity and functional activity of Bradykinin, 3-[(4R)-4-hydroxy-L-proline]- to that of native bradykinin and other analogs, scientists can map the critical interactions between the peptide and its receptors. This knowledge is fundamental for the rational design of novel therapeutic agents that can selectively target the Kallikrein-Kinin System.
Properties
IUPAC Name |
2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N15O12/c51-32(15-7-19-56-49(52)53)45(73)64-22-10-18-38(64)47(75)65-27-31(67)25-39(65)43(71)58-26-40(68)59-34(23-29-11-3-1-4-12-29)41(69)62-36(28-66)46(74)63-21-9-17-37(63)44(72)61-35(24-30-13-5-2-6-14-30)42(70)60-33(48(76)77)16-8-20-57-50(54)55/h1-6,11-14,31-39,66-67H,7-10,15-28,51H2,(H,58,71)(H,59,68)(H,60,70)(H,61,72)(H,62,69)(H,76,77)(H4,52,53,56)(H4,54,55,57) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRLHZCEMXTCBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73N15O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1076.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Analog Design Strategies for Bradykinin, 3 4r 4 Hydroxy L Proline and Its Derivatives
Methodologies for Solid-Phase Peptide Synthesis
The synthesis of [Hyp³]-bradykinin and its derivatives is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS), a robust method first developed by Bruce Merrifield. ekb.eg This technique involves assembling the peptide chain sequentially while it is anchored to an insoluble polymer support. nih.gov The most common SPPS strategy employed is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach.
The general workflow for the SPPS of these bradykinin (B550075) analogs involves:
Resin Selection: A suitable resin, such as a Wang or Rink Amide resin, is chosen depending on whether a C-terminal carboxylic acid or amide is desired.
Amino Acid Coupling: The C-terminal amino acid (Arginine) is first attached to the resin. Subsequent amino acids, with their α-amino groups protected by Fmoc and side chains protected by acid-labile groups (like Pbf for Arginine and tBu for Serine), are added one by one. nih.gov
Deprotection/Coupling Cycles: Each cycle involves the removal of the N-terminal Fmoc group with a weak base (e.g., piperidine (B6355638) in DMF) followed by the coupling of the next Fmoc-protected amino acid. Coupling is facilitated by activating agents such as HBTU/HOBt or HATU. acs.org
Cleavage and Deprotection: Once the full peptide sequence is assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers. nih.gov
Purification: The crude peptide is then purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). acs.orgresearchgate.net
Microwave-assisted solid-phase peptide synthesis (MAPS) has also been utilized to accelerate the synthesis of bradykinin analogs, reducing reaction times for coupling and deprotection steps. ekb.egresearchgate.net
Incorporation of (4R)-4-hydroxy-L-proline Residue
The key synthetic step for producing Bradykinin, 3-[(4R)-4-hydroxy-L-proline]- is the successful incorporation of the hydroxyproline (B1673980) residue. This is achieved using a commercially available, appropriately protected building block: Fmoc-(4R)-Hyp(tBu)-OH .
During SPPS, this protected amino acid is coupled at the third position of the growing peptide chain. The tert-butyl (tBu) ether protecting group on the 4-hydroxyl function is crucial. nih.gov It prevents unwanted side reactions at the hydroxyl group during subsequent coupling steps and is stable to the basic conditions used for Fmoc removal. This protecting group is conveniently removed during the final acid-catalyzed cleavage from the solid support. nih.gov The use of unprotected Fmoc-Hyp-OH is also possible, followed by on-resin protection of the hydroxyl group, offering a versatile route for further modifications. nih.gov
Design Principles for Bradykinin Analogues Containing Hydroxyproline
The incorporation of hydroxyproline at position 3 is a strategic design choice aimed at influencing the peptide's conformation and interaction with bradykinin receptors (B1 and B2). nih.gov This single substitution can alter the peptide's stability and receptor-binding profile. nih.govnih.gov The design of more complex analogs often involves further modifications to the peptide backbone.
N-terminal and C-terminal Modifications
Modifications at the ends of the peptide chain are common strategies to create more potent and stable bradykinin antagonists.
N-terminal Modifications: Adding a D-Arginine residue at the N-terminus (position 0) has been shown to increase the potency of antagonists. nih.gov Furthermore, acylation of the N-terminus with bulky groups like 1-adamantaneacetic acid (Aaa) has been explored, although studies suggest this does not universally increase antagonistic potency and its effect can be receptor-dependent. nih.gov
C-terminal Modifications: The C-terminus is also a critical region for receptor interaction. Research has focused on replacing residues in the C-terminal segment of [Hyp³]-BK analogs. For instance, substituting the Phenylalanine at position 7 with D-Phenylalanine is a key modification that converts bradykinin agonists into antagonists. researchgate.net Other modifications include replacing residues with sterically constrained amino acids like L-pipecolic acid (L-Pip) or 1-aminocyclohexane-1-carboxylic acid (Acc) to reduce flexibility and lock the peptide into a desired bioactive conformation. nih.govmedchemexpress.com
The table below summarizes some N- and C-terminal modifications made to hydroxyproline-containing bradykinin analogs.
| Analog Parent Structure | Modification Type | Specific Modification | Reference |
| [Hyp³,D-Phe⁷]BK | N-terminal Addition | Addition of D-Arg at position 0 to give D-Arg⁰[Hyp³,D-Phe⁷]BK | nih.gov |
| D-Arg⁰[Hyp³,Thi⁵,⁸,D-Phe⁷]BK | N-terminal Acylation | Acylation with 1-adamantaneacetic acid (Aaa) | nih.gov |
| D-Arg⁰[Hyp³,Thi⁵,⁸,D-Phe⁷]BK | C-terminal Substitution | Replacement of D-Phe⁷ with L-pipecolic acid (L-Pip) | nih.gov |
| D-Arg⁰[Hyp³,Thi⁵,⁸,D-Phe⁷]BK | C-terminal Substitution | Replacement of Thi⁸ with L-pipecolic acid (L-Pip) | nih.gov |
Stereochemical Considerations in Hydroxyproline Analogues
The stereochemistry of the hydroxyproline residue is critical for its conformational effects on the peptide. The naturally occurring and most commonly used isomer in bradykinin analog design is (2S,4R)-4-hydroxy-L-proline , often referred to as trans-4-hydroxyproline.
Analytical Characterization of Synthetic Bradykinin, 3-[(4R)-4-hydroxy-L-proline]- Analogues
After synthesis and purification, rigorous analytical characterization is required to confirm the identity, purity, and structure of the synthetic peptides.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary tool for both purification and purity assessment. acs.org Analytical RP-HPLC, using columns like C18 and a gradient of water/acetonitrile (B52724) containing an ion-pairing agent like TFA, is used to determine the purity of the final product. acs.orgnih.gov The retention time is a characteristic property under specific conditions.
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide. researchgate.net Techniques like Electrospray Ionization (ESI-MS) are commonly coupled with HPLC (LC-MS) to provide both purity and mass data simultaneously. nih.gov The observed mass-to-charge ratio (m/z) must match the calculated theoretical mass of the target peptide. researchgate.net
Amino Acid Analysis (AAA): This technique is used to verify the amino acid composition of the synthetic peptide. The peptide is hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified. nih.gov This confirms that the correct amino acids are present in the correct ratios.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural studies, 2D-NMR techniques like COSY and NOESY can be employed to determine the three-dimensional solution structure of the peptide analogs. nih.gov This provides insight into the conformational effects of the hydroxyproline substitution and other modifications. mdpi.com
The table below outlines the typical analytical techniques and their purpose in characterizing synthetic bradykinin analogs.
| Technique | Purpose | Typical Data Output | Reference |
| Analytical RP-HPLC | Purity Assessment | Chromatogram with peak area (%) | acs.orgresearchgate.net |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Mass-to-charge ratio (m/z) | nih.govresearchgate.net |
| Amino Acid Analysis | Compositional Verification | Ratios of constituent amino acids | nih.gov |
| NMR Spectroscopy | 3D Structure Elucidation | Chemical shifts, coupling constants, NOEs | nih.govmdpi.com |
Structure Activity Relationships Sar of Bradykinin, 3 4r 4 Hydroxy L Proline
Influence of Hydroxyproline (B1673980) at Position 3 on Peptide Conformation
The introduction of a hydroxyl group at the Cγ position of the proline ring at position 3 has a notable effect on the peptide's local conformation. This is primarily due to the electron-withdrawing nature of the hydroxyl group, which alters the stereoelectronic properties of the proline ring and can influence the cis/trans isomerization of the Arg²-Hyp³ peptide bond. Furthermore, the hydroxyl group provides an additional site for hydrogen bonding, either intramolecularly or with the solvent, which can stabilize specific secondary structures. nih.gov In the context of bradykinin (B550075) receptor antagonists, the substitution of Pro³ with Hyp contributes to increased resistance against degradation by proteases. nih.gov
Conformational Analysis and Secondary Structure Determination (e.g., NMR Spectroscopy)
Conformational studies of bradykinin and its analogs often utilize Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism (CD) to elucidate their three-dimensional structures in solution. nih.govnih.gov While detailed NMR data specifically for [Hyp³]-bradykinin as an agonist is limited in the provided results, extensive research on antagonists containing this substitution reveals critical conformational patterns. These studies consistently show that high-affinity bradykinin receptor antagonists adopt a β-turn conformation at their C-terminus. nih.gov The rigidity conferred by other unnatural amino acids, often used in conjunction with the Hyp³ substitution, helps to lock the peptide into this bioactive conformation, which is crucial for optimal antagonist activity. nih.gov
The conformation of bradykinin analogs is a result of the interplay between various residues.
Position 3 (Pro/Hyp): The proline residue at position 3 of native bradykinin plays a crucial role in anchoring the peptide agonist into the B2 receptor binding pocket by forming a hydrogen bond with isoleucine 213 (I213) of the receptor. nih.gov The substitution with 3-[(4R)-4-hydroxy-L-proline] maintains this critical interaction.
C-terminal Residues: In many potent antagonists, the C-terminal sequence is engineered to form a stable β-turn. nih.gov For example, in the highly potent antagonist HOE 140, the combination of D-Tic⁷ and Oic⁸ at the C-terminus induces this turn structure. nih.gov
Impact of 3-[(4R)-4-hydroxy-L-proline]- Substitution on Bradykinin Receptor Binding Affinities
The substitution of proline with hydroxyproline at position 3 directly modulates the peptide's affinity for bradykinin receptors. While [Hyp³]-bradykinin itself acts as a selective agonist, its most significant impact has been observed when incorporated into the structure of B2 receptor antagonists. nih.gov
Native bradykinin binds with high affinity to the B2 receptor, which is widely expressed in the body. semanticscholar.org The introduction of the Hyp³ modification, particularly within a more complex antagonist structure, can lead to significantly enhanced binding affinity compared to the native peptide. For instance, the antagonist Icatibant (HOE 140), which contains the Hyp³ substitution, exhibits a very high affinity for the human B2 receptor with a reported Ki value of 0.064 nM. nih.gov This represents a substantial increase in affinity and potency over the native agonist.
The high potency of modern bradykinin antagonists is rarely achieved by a single substitution. Instead, it results from the synergistic effect of multiple modifications. The replacement of Pro³ with Hyp is often combined with other key substitutions to enhance stability and receptor affinity. nih.govnih.gov
A prime example is the development from first to second-generation antagonists. The first-generation antagonist, D-Arg-[Hyp³, D-Phe⁷]-bradykinin, showed improved potency. nih.gov This was further enhanced in second-generation antagonists like HOE 140 (Icatibant), which has the sequence D-Arg-[Hyp³, Thi⁵, D-Tic⁷, Oic⁸]-BK. nih.gov In this molecule:
D-Arg⁰: Protects the N-terminus from degradation by aminopeptidases. nih.gov
Hyp³: Increases potency and contributes to stability. nih.govnih.gov
Thi⁵ and D-Tic⁷/Oic⁸: These unnatural amino acids induce a rigid C-terminal β-turn, which is critical for high-affinity binding to the B2 receptor and confers resistance to enzymatic degradation. nih.gov
This combination of substitutions results in a long-acting, potent, and highly selective B2 receptor antagonist. nih.gov
Hydroxyproline Position-Dependent Activity Modulation
The biological activity of modified bradykinin analogs is highly dependent on the position of the amino acid substitution. The natural occurrence of [Hyp³]-bradykinin in human and monkey plasma and urine underscores the biological relevance of hydroxylation at this specific site. nih.govnih.gov This analog is produced from a novel kininogen that has undergone post-translational modification. nih.gov The fact that this specific isomer is naturally synthesized highlights the importance of the third position.
The critical role of position 3 is explained by its direct interaction with the receptor binding pocket, where it forms a key hydrogen bond. nih.gov Substitutions at other positions, such as replacing phenylalanine at positions 5 and 8 or incorporating β-amino acids near the scissile bond (Phe⁵-Ser⁶), also drastically alter activity, but in different ways, often by affecting enzymatic cleavage or receptor interaction at different sites. nih.govnih.gov Therefore, the placement of the hydroxyproline group at position 3 specifically modulates the peptide's anchoring and conformation in a way that is favorable for potent receptor interaction.
Data Tables
Table 1: Bradykinin Analogs Featuring 3-[(4R)-4-hydroxy-L-proline]- Substitution and Their Activity
| Compound Name | Sequence | Receptor Target | Reported Activity | Binding Affinity (Ki) |
| [Hyp³]-bradykinin | Arg-Pro-Hyp-Gly-Phe-Ser-Pro-Phe-Arg | B2 Receptor | Selective Agonist nih.gov | Not specified |
| D-Arg-[Hyp³, D-Phe⁷]-bradykinin (NPC 567) | D-Arg-Arg-Pro-Hyp-Gly-Phe-Ser-D-Phe-Phe-Arg | B2 Receptor | Antagonist nih.gov | Not specified |
| HOE 140 (Icatibant) | D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg | B2 Receptor | Potent, Selective Antagonist nih.gov | 0.064 nM (human B2R) nih.gov |
Effects of Hydroxyproline at Positions Other Than 3 on Peptide Activity
The native bradykinin peptide is a nonapeptide with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. The proline residues at positions 2, 3, and 7 are critical for maintaining the peptide's secondary structure, which is essential for its interaction with bradykinin receptors. The introduction of a hydroxyl group via hydroxyproline can alter the local stereochemistry and hydrogen bonding potential, thereby influencing receptor binding and subsequent biological response.
Research into the effects of substituting hydroxyproline at positions other than 3 has revealed significant insights into the structural requirements for bradykinin activity. Notably, the replacement of proline at position 2 with hydroxyproline has been investigated in the context of creating bradykinin antagonists.
In a comprehensive study of bradykinin antagonists, the introduction of hydroxyproline at position 2 ([Hyp²]) in conjunction with a D-phenylalanine (D-Phe) substitution at position 7 was found to modulate antagonist potency. The resulting analog, [Hyp², D-Phe⁷]-BK, was assayed for its ability to inhibit the contractile response of bradykinin on isolated guinea pig ileum and rat uterus, as well as its effect on rat blood pressure.
The findings from these assays are summarized in the table below, which compares the activity of the hydroxyproline-substituted analog to other related antagonists. The pA₂ value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist, providing a measure of antagonist potency.
Table 1: Biological Activities of Bradykinin Analogs with Hydroxyproline at Position 2
| Compound Name | Sequence | Guinea Pig Ileum (pA₂) | Rat Uterus (pA₂) | Rat Blood Pressure (Threshold Antagonist Dose, nmol/kg/min) |
|---|---|---|---|---|
| [D-Phe⁷]-BK | Arg-Pro-Pro-Gly-Phe-Ser-D-Phe-Phe-Arg | 5.83 | 6.00 | 100 |
Data sourced from Vavrek, R.J., and Stewart, J.M. (1986). Peptides 1986.
The data indicates that the substitution of proline with hydroxyproline at position 2 in the [D-Phe⁷]-BK antagonist backbone resulted in a slight enhancement of antagonist activity on both the guinea pig ileum and the rat uterus, as shown by the modest increase in pA₂ values. However, this modification did not alter the antagonist threshold dose required to affect rat blood pressure.
This suggests that the introduction of a hydroxyl group at position 2 is well-tolerated and can even be slightly beneficial for antagonist potency in certain smooth muscle preparations. The subtle nature of this enhancement implies that while the structural change influences receptor interaction, it does not fundamentally alter the antagonist profile of the parent compound. The exploration of hydroxyproline at other positions, such as position 7, in agonist or antagonist sequences remains a less explored area, highlighting a gap in the comprehensive understanding of bradykinin's structure-activity landscape.
Molecular Interactions with Bradykinin Receptors
Kinin B1 Receptor (B1R) Binding Dynamics
The B1R is typically expressed at low levels in healthy tissues but is upregulated during inflammation and tissue injury, making it a target for therapeutic intervention in chronic inflammatory conditions and pain. mdpi.com The interaction of 3-[(4R)-4-hydroxy-L-proline]-bradykinin analogues with B1R is characterized by a high degree of specificity, often resulting in potent antagonist activity.
The incorporation of trans-4-hydroxyproline (Hyp) at position 3 of bradykinin (B550075), in combination with other modifications, has been instrumental in developing highly potent and selective B1R antagonists. A prime example is the antagonist B9958 (Lys-Lys-[Hyp3, CpG5, d-Tic7, CpG8]des-Arg9-BK), which demonstrates high selectivity for the B1R. nih.gov The presence of hydroxyproline (B1673980) in this analogue contributes to a conformation that is favorable for binding to the B1R while being less recognized by the B2R. This selectivity is crucial for developing targeted therapies that can modulate B1R activity without affecting the physiological functions mediated by the constitutively expressed B2R. mdpi.comresearchgate.net
Further research has led to the development of additional B1R antagonists, such as AcLys-[D-betaNal7, Ile8]desArg9-bradykinin (R 715) and Lys-Lys-[Hyp3, Cpg5, D-Tic7,Cpg8]desArg9-bradykinin (B 9958), which are pure B1 antagonists in humans and rabbits with little to no residual agonistic activity on mouse and rat B1 receptors. nih.gov
The substitution of proline with hydroxyproline at the third position is a key determinant in shifting the pharmacological profile of bradykinin analogues from agonists to antagonists at the B1R. While the native ligand for B1R is des-Arg9-bradykinin, synthetic analogues containing hydroxyproline can effectively block this interaction. wikipedia.org The development of B9958 and its derivatives highlights the importance of the hydroxyproline moiety in achieving potent B1R antagonism. nih.gov These antagonists are designed to prevent enzymatic degradation while maintaining an acceptable affinity for the receptor. nih.gov The structural constraints imposed by the hydroxyproline residue likely stabilize a conformation that allows for high-affinity binding to the B1R but prevents the conformational changes required for receptor activation, thus resulting in an antagonistic effect.
| Compound | Sequence | Receptor Target | Activity |
| B9958 | Lys-Lys-[Hyp3, CpG5, d-Tic7, CpG8]des-Arg9-BK | B1R | Antagonist |
| R 715 | AcLys-[D-betaNal7, Ile8]desArg9-bradykinin | B1R | Antagonist |
Kinin B2 Receptor (B2R) Binding Dynamics
The B2R is constitutively expressed in various tissues and mediates the majority of the physiological effects of bradykinin, including vasodilation, inflammation, and pain. nih.govnih.gov The introduction of 3-[(4R)-4-hydroxy-L-proline] into bradykinin analogues has profound effects on their interaction with the B2R, influencing both their binding affinity and their functional activity as either agonists or antagonists.
Analogues containing 3-[(4R)-4-hydroxy-L-proline] have been explored extensively for their B2R binding properties. One such analogue, D-Arg-[Hyp3,D-Phe7]bradykinin, has been shown to interact with the B2R. nih.gov However, this and similar early-generation antagonists were found to be non-selective for the B2R. nih.gov They can be metabolized to desArg9-fragments that subsequently act on the B1 receptor, leading to a mixed pharmacological profile. nih.gov
The development of second-generation antagonists, such as Icatibant (D-Arg-[Hyp3,Thi5,D-Tic7,Oic8]bradykinin), also known as HOE 140, demonstrated improved selectivity and specificity for the B2R. nih.govnih.gov These compounds are resistant to degradation and are potent in various species. nih.gov The presence of hydroxyproline at position 3, in conjunction with other unnatural amino acids, is critical for achieving this enhanced selectivity. nih.gov For instance, B-9430 (D-Arg-Arg-Pro-Hyp-Gly-Igl-Ser-D-Igl-Oic-Arg) is a bradykinin derivative that binds to both human B1R and B2R with high affinity. nih.gov
The hydroxyproline substitution at position 3 plays a multifaceted role in the interaction of bradykinin analogues with the B2R. In some contexts, it contributes to agonist activity. For example, [Hyp3]-bradykinin is a known B2R agonist. nih.gov The proline at position 3 of the native bradykinin peptide forms hydrogen bonds within the B2R binding pocket, and the introduction of a hydroxyl group can potentially alter these interactions. nih.gov
Conversely, in the context of antagonists like D-Arg-[Hyp3,D-Phe7]bradykinin, the hydroxyproline is part of a structure that binds to the receptor without inducing a full agonistic response. nih.gov However, this particular compound has been described as a partial agonist. nih.gov Studies involving mutations in the sixth transmembrane segment of the rat B2 receptor have shown that certain amino acid substitutions can dramatically reduce the affinity for bradykinin while having a comparatively smaller effect on the affinity for antagonists like D-Arg-[Hyp3,D-Phe7]bradykinin. nih.gov This suggests that the hydroxyproline-containing antagonist may interact with a different set of residues or in a different manner within the binding pocket compared to the endogenous agonist. nih.gov The development of potent B2R antagonists like Icatibant, which contains hydroxyproline, underscores the importance of this modification in designing molecules that can effectively block B2R signaling. nih.gov
| Compound | Sequence | Receptor Target | Activity |
| [Hyp3]-bradykinin | Arg-Pro-Hyp-Gly-Phe-Ser-Pro-Phe-Arg | B2R | Agonist |
| D-Arg-[Hyp3,D-Phe7]bradykinin | D-Arg-Arg-Pro-Hyp-Gly-Phe-Ser-D-Phe-Phe-Arg | B2R | Partial Agonist/Antagonist |
| Icatibant (HOE 140) | D-Arg-[Hyp3,Thi5,D-Tic7,Oic8]bradykinin | B2R | Antagonist |
| B-9430 | D-Arg-Arg-Pro-Hyp-Gly-Igl-Ser-D-Igl-Oic-Arg | B1R & B2R | Antagonist |
Receptor Subtype Heterogeneity and Species-Specific Receptor Interactions
The pharmacological profiles of bradykinin receptor ligands, including those containing 3-[(4R)-4-hydroxy-L-proline], can exhibit significant variation across different species. nih.gov This is attributed to differences in the amino acid sequences of the B1 and B2 receptors among species, which can alter the binding affinity and efficacy of synthetic analogues. nih.gov
Mechanisms of Receptor Activation and Ligand-Induced Conformational Changes
The interaction of Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-, also known as [Hyp³]-Bradykinin, with bradykinin receptors (B1R and B2R) initiates a cascade of intracellular events characteristic of G-protein coupled receptor (GPCR) activation. nih.govinnoprot.com The binding of this ligand to the receptor's orthosteric pocket triggers significant conformational changes in the receptor's structure, which is the pivotal step in signal transduction. researchgate.netbiorxiv.org
Bradykinin receptors, like other Class A GPCRs, are characterized by a structure of seven transmembrane (7TM) helices connected by intracellular and extracellular loops. nih.govnih.gov The binding of an agonist such as [Hyp³]-Bradykinin stabilizes an active conformation of the receptor. nih.gov This structural rearrangement is highlighted by a notable outward shift of the cytoplasmic end of transmembrane helix 6 (TM6) and a concurrent inward movement at the cytoplasmic end of TM7. biorxiv.orgbiorxiv.org This movement opens up a cavity on the intracellular side of the receptor, allowing it to engage with and activate its cognate G-protein, which for bradykinin receptors is primarily from the Gq family. nih.govnih.gov
Upon activation, the receptor functions as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the alpha subunit of the G-protein. This leads to the dissociation of the Gα(q) subunit from the Gβγ dimer. Both of these components then proceed to modulate the activity of downstream effector proteins. nih.gov A key pathway activated by B2R is the Gq-mediated stimulation of phospholipase C, which leads to the generation of second messengers like inositol (B14025) phosphates and subsequently mobilizes intracellular calcium. nih.govmdpi.com
The introduction of a hydroxyl group at the third proline residue—creating 3-hydroxy-L-proline—can influence the peptide's interaction with the receptor. While studies indicate that this hydroxylation does not significantly alter the primary signal transduction mechanism compared to native bradykinin, it can affect the potency and stability of the ligand-receptor interaction. nih.gov This modification can potentially introduce new hydrogen bonding opportunities within the binding pocket or alter the peptide's conformational flexibility, thereby influencing the stability of the active receptor state. nih.govnih.gov Research on bradykinin antagonists has shown that incorporating hydroxyproline at position 3 can increase the antagonist's potency, suggesting that this modification plays a role in receptor interaction. nih.gov
The activation process involves subtle conformational changes in conserved "micro-switch" motifs within the receptor, such as the Toggle switch, PIF, DRY, and NPxxY motifs. researchgate.netbiorxiv.org The specific interactions of the ligand, including [Hyp³]-Bradykinin, with amino acid residues in the transmembrane helices dictate the precise nature of these conformational shifts, ensuring the specific activation of the receptor and its downstream signaling pathways. researchgate.netbiorxiv.org
Table 1: Comparative Agonist Activity at the B2 Bradykinin Receptor
| Compound | Reported Action | Effect on Signal Transduction |
| Bradykinin | Full Agonist | Stimulates inositol phosphate (B84403) accumulation. nih.gov |
| Bradykinin, 3-[(4R)-4-hydroxy-L-proline]- | Full Agonist | Stimulates inositol phosphate accumulation with effectiveness and potency similar to Bradykinin. nih.gov |
Intracellular Signal Transduction Pathways Mediated by Bradykinin, 3 4r 4 Hydroxy L Proline
G-Protein Coupling and Downstream Effector Systems
The bradykinin (B550075) B2 receptor, upon binding with agonists like [Hyp3]-bradykinin, couples to pertussis toxin-sensitive G-proteins, specifically of the Gq/11 and Gi subfamilies. researchgate.netacs.org This interaction initiates the dissociation of the G-protein heterotrimer into its α and βγ subunits, which in turn activate various downstream effector enzymes, leading to the generation of second messengers.
Phospholipase C (PLC) and Phosphoinositide Turnover
A primary signaling event following the activation of the B2 receptor by [Hyp3]-bradykinin is the stimulation of phospholipase C (PLC). researchgate.netoup.com Activated Gαq subunits directly engage and activate PLC, which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid. This enzymatic reaction generates two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net Research has demonstrated that [Hyp3]-bradykinin effectively stimulates the production of inositol phosphates in cultured human fibroblasts, confirming the activation of this pathway. medchemexpress.commedchemexpress.cn The generation of IP3 is a critical step for subsequent intracellular events, particularly the mobilization of calcium.
Phospholipase A2 (PLA2) and Arachidonic Acid Release
The activation of the bradykinin B2 receptor can also lead to the stimulation of phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid from membrane phospholipids. While direct studies on [Hyp3]-bradykinin's specific role are limited, research on bradykinin indicates that B2 receptor activation stimulates the production of prostaglandin (B15479496) E2 (PGE2) and the release of radiolabeled arachidonic acid, strongly suggesting the involvement of PLA2. researchgate.netresearchgate.net This pathway appears to be mediated by a pertussis toxin-sensitive G-protein. researchgate.net The released arachidonic acid can then be metabolized into various eicosanoids, which are potent inflammatory mediators.
Tyrosine Kinase Activation
The signaling cascade initiated by the bradykinin B2 receptor extends to the activation of tyrosine kinases, although the specific involvement of [Hyp3]-bradykinin is an area of ongoing investigation. Studies on bradykinin have shown that B2 receptor stimulation can lead to the transactivation of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase. researchgate.net This transactivation is a key step in linking G-protein coupled receptors to the mitogen-activated protein kinase (MAPK) pathway. However, some studies also suggest that in certain cell types, bradykinin can stimulate MAPK activity independently of EGFR tyrosine phosphorylation, indicating a more complex interplay of signaling pathways. science.gov
Intracellular Calcium Mobilization and Dynamics
A hallmark of [Hyp3]-bradykinin signaling is the rapid and significant increase in intracellular calcium concentration ([Ca2+]i). researchgate.net This is a direct consequence of the PLC-mediated production of IP3. IP3 diffuses through the cytoplasm and binds to its receptors (IP3Rs) on the membrane of the endoplasmic reticulum (ER), which functions as a major intracellular calcium store. This binding opens the IP3R channels, leading to the release of stored Ca2+ into the cytosol.
Studies on submucosal neurons have shown that the B2 receptor agonist [Hyp3]-bradykinin mimics the calcium-elevating effect of bradykinin, a response that is abolished by B2 receptor antagonists. researchgate.net The initial, transient peak in [Ca2+]i is primarily due to this release from intracellular stores. This initial phase is often followed by a more sustained elevation of [Ca2+]i, which is dependent on the influx of extracellular calcium through voltage-operated calcium channels in the plasma membrane. researchgate.net This influx is indirectly caused by the membrane depolarization induced by the peptide. researchgate.net
Activation of Mitogen-Activated Protein Kinases (MAPKs)
The bradykinin B2 receptor is known to activate the mitogen-activated protein kinase (MAPK) cascades, which are crucial regulators of gene expression, cell proliferation, differentiation, and apoptosis. acs.orgresearchgate.net Stimulation of the B2 receptor can lead to the phosphorylation and activation of all three major MAPK families: extracellular signal-regulated kinases (ERKs), p38 MAPK, and c-Jun N-terminal kinases (JNKs). researchgate.net
Nuclear Factor-kappa B (NF-κB) Signaling Modulation
There is currently no publicly available scientific literature that specifically investigates the modulatory effects of Bradykinin, 3-[(4R)-4-hydroxy-L-proline]- on the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the parent compound, bradykinin, is known to be involved in inflammatory processes that can include the activation of NF-κB, specific research detailing these interactions for the 3-[(4R)-4-hydroxy-L-proline] analog has not been published. nih.govnih.gov Therefore, no data on its specific role in modulating NF-κB activation, IκB kinase inhibition, or the nuclear translocation of NF-κB subunits is available.
Differential Signaling (Biased Agonism) Mechanisms
The concept of biased agonism, or differential signaling, describes the ability of a ligand to preferentially activate a subset of a receptor's downstream signaling pathways. This phenomenon has been observed for the bradykinin B2 receptor with certain ligands. However, there is no research available to characterize Bradykinin, 3-[(4R)-4-hydroxy-L-proline]- as a biased agonist. Consequently, no data exists on its potential to differentially modulate G-protein-dependent pathways versus β-arrestin-mediated signaling. Studies on other bradykinin receptor agonists and antagonists have highlighted the potential for biased signaling at this receptor, but these findings cannot be directly extrapolated to this specific analog without dedicated investigation.
Enzymatic Metabolism and Stability of Bradykinin, 3 4r 4 Hydroxy L Proline
Role of 3-[(4R)-4-hydroxy-L-proline]- in Metabolic Stability of Bradykinin (B550075) Analogues
The modification of peptides with proline analogues is a widely used strategy in medicinal chemistry to enhance their structural stability and improve their metabolic profiles. researchgate.netresearchgate.net The unique cyclic structure of proline imposes significant conformational constraints on the peptide backbone. The introduction of a substituent on the proline ring, such as the hydroxyl group in (4R)-4-hydroxy-L-proline (Hyp), further influences the peptide's conformation and its interaction with degrading enzymes. nih.gov
The hydroxylation of proline at the 4R position has a profound impact on the stability of the collagen triple helix, primarily through a stereoelectronic effect. nih.gov This effect involves an inductive effect from the electronegative hydroxyl group that influences the puckering of the pyrrolidine (B122466) ring and the stability of the trans peptide bond. nih.gov In bradykinin, the Arg-Pro-Pro -Gly sequence is known to adopt a β-turn structure. The substitution at position 3 with Hyp can stabilize this turn, making the peptide more rigid.
This increased conformational rigidity can render the analogue a poorer substrate for kininases. While not conferring absolute resistance, particularly to ACE, the modification can slow the rate of degradation. nih.gov By making the peptide backbone less flexible, the analogue may not fit as readily into the active sites of enzymes like ACE and NEP, thus increasing its biological half-life. The development of such analogues is a key strategy in designing kinin-based therapeutics, as natural kinins are too rapidly destroyed in circulation to be effective pharmacological agents. nih.gov
Table 2: Potential Impact of 3-[(4R)-4-hydroxy-L-proline] Substitution on Kininase Degradation
| Enzyme | Expected Impact on Degradation of Hyp³-BK | Rationale |
|---|---|---|
| Aminopeptidase P (AP-P) | Likely susceptible to cleavage | The Arg¹-Pro² cleavage site is unmodified. Conformational changes may alter the rate. |
| Angiotensin-Converting Enzyme (ACE) | Susceptible, but potentially at a reduced rate | Analogues with Hyp at position 3 are known to be cleaved by ACE, though they were previously considered resistant. nih.gov |
| Carboxypeptidases N & M (CPN, CPM) | Likely susceptible to cleavage | The C-terminal Phe⁸-Arg⁹ cleavage site is distant from the modification. |
| Neutral Endopeptidase 24.11 (NEP) | Likely susceptible to cleavage | The primary cleavage sites (Pro⁷-Phe⁸, Gly⁴-Phe⁵) are not directly modified. Increased peptide rigidity may reduce the degradation rate. |
| Prolidase (PEPD) | Indirectly involved | Would cleave dipeptide fragments ending in hydroxyproline (B1673980) generated by other enzymes. nih.govnih.gov |
Hydroxyproline Catabolism by Hydroxyproline Dehydrogenase (PRODH2/OH-POX)
The catabolism of free hydroxyproline is primarily initiated by the mitochondrial enzyme Hydroxyproline Dehydrogenase (PRODH2), also referred to as Hydroxyproline Oxidase (OH-POX). nih.govnih.gov This enzyme catalyzes the oxidation of trans-4-hydroxy-L-proline to Δ¹-pyrroline-4-hydroxy-3-carboxylate. nih.gov Research has established that PRODH2 exhibits a significant preference for hydroxyproline over proline as its substrate. nih.govnih.gov A biochemical characterization of human PRODH2 revealed a 12-fold higher catalytic efficiency (kcat/Km) for hydroxyproline compared to proline, firmly establishing its role as a hydroxyproline dehydrogenase (HYPDH). nih.govnih.gov
While PRODH2 is central to the degradation of free hydroxyproline, its role in the metabolism of hydroxyproline residues within a peptide chain, such as in [Hyp³]-Bradykinin, is not well-documented. The substrate specificity of PRODH2 for peptide-bound hydroxyproline remains an area for further investigation. Generally, the enzymatic degradation of peptides is a complex process involving various peptidases that cleave specific peptide bonds. The introduction of a hydroxyl group on the proline residue in bradykinin may alter the peptide's conformation, potentially affecting its susceptibility to these peptidases.
Studies on other hydroxyproline-containing peptides suggest a general resistance to degradation by certain proteases. cabidigitallibrary.orgspkx.net.cn This increased stability is a crucial factor in their biological activity and bioavailability. However, the stability of [Hyp³]-Bradykinin is not absolute. For instance, Angiotensin-Converting Enzyme (ACE), a key enzyme in the inactivation of bradykinin, has been shown to cleave a similar analogue, [Hyp³-Tyr(Me)⁸]-bradykinin. This finding indicates that while the hydroxyproline substitution may confer some degree of resistance, it does not render the peptide completely immune to degradation by major kinin-degrading enzymes. nih.gov
The following table summarizes the comparative degradation of a hydroxyproline-containing bradykinin analogue by Angiotensin-Converting Enzyme (ACE).
| Substrate | Degrading Enzyme | Relative Degradation Rate (% of Bradykinin) | Reference |
|---|---|---|---|
| Bradykinin | Rabbit ACE | 100% | nih.gov |
| [Hyp³-Tyr(Me)⁸]-Bradykinin | Rabbit ACE | 71% | nih.gov |
Comparative Pharmacokinetics of Hydroxyproline-Containing Bradykinin Analogues
The pharmacokinetic profile of bradykinin is characterized by a very short half-life in plasma, estimated to be around 30 seconds, due to rapid enzymatic degradation. nih.govfrontiersin.org This rapid clearance significantly limits its systemic effects. The substitution of proline with hydroxyproline at the third position has been explored as a strategy to enhance the stability and, consequently, the pharmacokinetic properties of bradykinin analogues.
Studies on various hydroxyproline-containing peptides have shown that they are more resistant to hydrolysis and can be absorbed intact from the gastrointestinal tract, suggesting improved stability in biological fluids. cabidigitallibrary.orgspkx.net.cnnih.govtandfonline.com Specifically for [Hyp³]-Bradykinin, it has been demonstrated to be a naturally occurring peptide with biological activity comparable to native bradykinin. nih.goved.ac.uk It acts as an agonist at the bradykinin B2 receptor, indicating that the structural modification does not abolish its ability to interact with its target receptor. nih.gov
The enhanced stability of some hydroxyproline-containing bradykinin analogues is a key pharmacokinetic advantage. For example, the analogue B-9972 (D-Arg-[Hyp³,Igl⁵,Oic⁷,Igl⁸]-bradykinin) has been described as "inactivation-resistant," highlighting the protective effect of the hydroxyproline substitution against enzymatic degradation. researchgate.net This increased resistance to peptidases would theoretically lead to a longer plasma half-life, a lower clearance rate, and an increased volume of distribution compared to native bradykinin.
While direct, quantitative pharmacokinetic data for [Hyp³]-Bradykinin is limited, the available evidence strongly suggests an improved stability profile. The table below provides a comparative overview of the known pharmacokinetic parameters of bradykinin and the anticipated properties of [Hyp³]-Bradykinin based on qualitative findings.
| Compound | Plasma Half-life | Key Findings | References |
|---|---|---|---|
| Bradykinin | ~30 seconds | Rapidly degraded by plasma peptidases, primarily ACE. | nih.govfrontiersin.org |
| Bradykinin, 3-[(4R)-4-hydroxy-L-proline]- ([Hyp³]-Bradykinin) | Expected to be longer than bradykinin | General resistance of hydroxyproline-containing peptides to degradation suggests enhanced stability. Analogues have been found to be "inactivation-resistant". | cabidigitallibrary.orgspkx.net.cnresearchgate.net |
Mechanistic Pharmacological Studies of Bradykinin, 3 4r 4 Hydroxy L Proline in in Vitro and in Vivo Models
Cellular Receptor Activation and Functional Assaysnih.gov
The interaction of Bradykinin (B550075), 3-[(4R)-4-hydroxy-L-proline]- with bradykinin receptors, primarily the B1 (B1R) and B2 (B2R) subtypes, is a cornerstone of its pharmacological activity.
Studies in Recombinant Cell Lines Expressing B1R or B2Rnih.gov
To dissect the specific receptor-mediated effects of Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-, researchers have utilized recombinant cell lines, such as Chinese Hamster Ovary (CHO) cells, engineered to express either the human B1R or B2R. These cellular models provide a clean system to study the direct interaction of the compound with each receptor subtype in isolation. While bradykinin is the primary endogenous ligand for the constitutively expressed B2 receptor, the B1 receptor is typically induced during inflammatory conditions and is activated by des-Arg9-bradykinin, a metabolite of bradykinin. uni-muenchen.de Studies on bradykinin analogs in such recombinant systems are crucial for determining receptor selectivity and agonist/antagonist properties. niph.go.jp
Analysis of Agonist-Induced Cellular Responses (e.g., IP1 accumulation)nih.gov
Activation of bradykinin receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. One of the key pathways involves the activation of phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate and the subsequent accumulation of inositol (B14025) phosphates, including inositol monophosphate (IP1). Assays measuring IP1 accumulation, often utilizing Homogeneous Time-Resolved Fluorescence (HTRF), serve as a robust method to quantify the agonist activity of compounds at B1R and B2R. nih.gov Stimulation of vascular smooth muscle cells with bradykinin has been shown to produce a concentration-dependent increase in inositol phosphate (B84403) accumulation. nih.gov While specific data for Bradykinin, 3-[(4R)-4-hydroxy-L-proline]- is not extensively published, it is known that neuropeptides like bradykinin can stimulate inositol phosphate hydrolysis in various cell lines, including small cell lung cancer (SCLC) cells. ucl.ac.uk
Ligand Competition Binding Assays and Determination of Inhibition Constants (Ki)
Ligand competition binding assays are employed to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is used, and the ability of the unlabeled test compound (in this case, Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-) to displace the radioligand is measured. The inhibition constant (Ki) is then calculated, which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radiolabeled ligand.
Mechanistic Studies in Isolated Organ Preparations (e.g., Smooth Muscle Contraction)ucl.ac.uk
Isolated organ preparations provide a valuable ex vivo system to study the physiological effects of a compound on a specific tissue. The contractile response of smooth muscle, such as in the guinea-pig ileum and rat uterus, is a classic bioassay for bradykinin and its analogs. nih.gov Bradykinin is known to cause contraction of these tissues at very low concentrations. nih.gov These responses are mediated by the activation of bradykinin receptors on the smooth muscle cells, leading to an increase in intracellular calcium and subsequent muscle contraction. nih.gov Although specific studies detailing the contractile effects of Bradykinin, 3-[(4R)-4-hydroxy-L-proline]- on these preparations are limited, the established methodology for bradykinin suggests that such assays would be critical in characterizing its potency and efficacy as a smooth muscle agonist.
Cellular Responses and Histamine (B1213489) Release in Immune Cellsnih.gov
The interaction of bradykinin and its analogs with immune cells, particularly mast cells, is an important aspect of their role in inflammation. Mast cell degranulation leads to the release of various inflammatory mediators, including histamine. While bradykinin itself is a potent inflammatory peptide, there is evidence suggesting a complex interplay between the kallikrein-kinin system and mast cell activation. nih.govnih.gov Some studies suggest that mast cell-derived products can activate the kinin-generating cascade, leading to bradykinin formation. nih.gov However, direct evidence for Bradykinin, 3-[(4R)-4-hydroxy-L-proline]- inducing histamine release from mast cells is not well-documented in the available literature. Further investigation using mast cell lines or primary mast cells would be necessary to elucidate this specific interaction.
Biological Relevance of Endogenously Occurring Hydroxyproline Modified Kinins
Detection and Isolation of Hydroxyproline (B1673980) Analogues of Bradykinin (B550075) in Biological Fluids
The existence of [Hyp³]-BK in vivo was first demonstrated through its isolation and identification in pathological and physiological fluids. Advanced analytical techniques, such as reversed-phase high-performance liquid chromatography (HPLC), have been instrumental in separating these hydroxylated analogues from their non-hydroxylated counterparts.
Initial evidence emerged from the analysis of ascitic fluid from a patient with gastric cancer. nih.govnih.gov In this fluid, two kinin fractions were identified. While one corresponded to bradykinin, the other was a novel analogue. nih.govnih.gov Amino acid and sequence analysis revealed that the proline at the third position of the bradykinin sequence was replaced by a hydroxyproline residue. nih.govnih.gov The retention time of this fraction on reversed-phase HPLC matched that of synthetic [Hyp³]-bradykinin, confirming its structure. nih.govnih.gov
Further research led to the isolation of hydroxyproline analogues of both bradykinin and lysyl-bradykinin from human urine. Their identities were confirmed through amino acid and sequence analyses, as well as by comparing their chromatographic behavior with synthetic standards.
The table below summarizes key findings related to the detection and quantification of hydroxyproline-modified kinins in various biological fluids.
| Biological Fluid | Detected Analogue(s) | Kinin Content | Analytical Method(s) |
| Ascitic fluid (gastric cancer) | [Hyp³]-bradykinin, Bradykinin | 40 ng/ml (total kinin by bioassay) | Gel filtration, Reversed-phase HPLC |
| Human urine | [Hyp³]-bradykinin, [Hyp³]-lysyl-bradykinin | Not specified | Chromatography (ion exchange, HPLC) |
| Ascitic tumor fluids (rodent & human) | Kinins (including hydroxylated forms) | 1 to 40 ng/ml (bioassay), 0.6 to 2.5 ng/ml (enzyme immunoassay) | Ethanol precipitation, Gel filtration, Reversed-phase HPLC |
Presence of Hydroxyprolyl-3-bradykinin in Kininogens of Various Species
The precursor of bradykinin and its analogues is kininogen, a protein that circulates in the plasma. Studies have shown that the hydroxylation of the bradykinin moiety occurs at the kininogen level. The presence and relative abundance of [Hyp³]-bradykinin within high molecular mass kininogen (HMMK) exhibit significant species specificity.
In humans and monkeys, a substantial portion of the kinins derived from HMMK is in the hydroxylated form. nih.gov Conversely, this modification is absent in the HMMK of several other mammalian species. nih.gov This suggests that the enzymatic machinery responsible for this specific post-translational modification is not universally present or active across different species.
The following table presents the relative content of [Hyp³]-bradykinin in kinins released from HMM kininogen in various species.
| Species | Relative Content of [Hyp³]-bradykinin in HMM Kininogen |
| Human (pooled plasma) | 33% |
| Monkey (pooled plasma) | 73% |
| Bovine | Not detected |
| Rat | Not detected |
| Rabbit | Not detected |
| Guinea pig | Not detected |
| Mouse | Not detected |
Furthermore, studies on kinins released from purified human high and low molecular mass kininogens (HMMK and LMMK) by human urinary kallikrein have revealed a preference for the hydroxylation of HMMK. nih.gov
| Human Kininogen Type | Predominant Kinin Released | Percentage of [Hyp³]-lysyl-bradykinin |
| HMMK (individual preparations) | [Hyp³]-lysyl-bradykinin | Up to 58% |
| LMMK (pooled plasma) | Lys-bradykinin | 6.4% ± 3.8% |
Post-Translational Hydroxylation Mechanisms in Kinins
The hydroxylation of the proline residue at position 3 of the bradykinin sequence is a post-translational modification that occurs on the kininogen precursor molecule. This enzymatic reaction is catalyzed by prolyl-4-hydroxylase, the same enzyme involved in the hydroxylation of proline residues in collagen. The hydroxyproline in [Hyp³]-bradykinin has been identified as trans-4-hydroxyproline. nih.gov
Interestingly, while kininogens contain other potential sites for proline hydroxylation, evidence suggests that this modification is specifically targeted to the kinin moiety within the kininogen molecule.
Hypoxic conditions, which are often present in pathological states like cancer, can enhance the expression of prolyl-4-hydroxylase α1 (P4HA1). nih.gov This increased enzyme activity can lead to a higher conversion rate of bradykinin to [Hyp³]-bradykinin. nih.gov This link between hypoxia, P4HA1 expression, and the formation of hydroxylated bradykinin suggests a role for this modified peptide in the pathophysiology of diseases characterized by low oxygen levels. nih.gov
Physiological Implications of Naturally Occurring Hydroxylated Bradykinin Analogues
The physiological significance of the hydroxylation of bradykinin is an area of ongoing investigation. Bradykinin itself is a potent mediator of inflammation, a vasodilator that can lower blood pressure, and a key player in pain signaling. nih.govdraxe.comnih.gov It exerts its effects primarily through the B2 receptor. nih.govnih.gov
Current research indicates that hydroxylated kinins possess similar biological activity to their non-hydroxylated counterparts. nih.gov This suggests that the addition of a hydroxyl group to the third proline residue does not significantly alter the peptide's ability to bind to and activate bradykinin receptors.
The similar bioactivity implies that [Hyp³]-bradykinin likely contributes to the same physiological and pathological processes as bradykinin, including:
Inflammation: Like bradykinin, [Hyp³]-bradykinin is expected to be involved in the inflammatory cascade.
Blood Pressure Regulation: As a vasodilator, it would contribute to the regulation of blood pressure. draxe.comnih.gov
Pain Perception: It is likely to play a role in the generation of pain signals. nih.govnih.gov
The high prevalence of hydroxylated kininogens in humans and monkeys suggests that this modification is a normal physiological process in these species. nih.gov The observation that circulating levels of hydroxylated bradykinin may serve as an indicator of tissue hypoxia opens up possibilities for its use as a biomarker in diseases such as cancer. nih.gov Elevated ratios of [Hyp³]-BK to BK in serum have been found to correspond with increased tissue expression of hypoxia-inducible factor 1α (HIF-1α) and P4HA1, and have been associated with poorer treatment responses in pancreatic cancer. nih.gov
Advanced Research Methodologies for Studying Bradykinin, 3 4r 4 Hydroxy L Proline
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for investigating the interaction between a ligand and its receptor. nih.gov In the context of bradykinin (B550075) analogs, these assays are crucial for determining the binding affinity and selectivity for bradykinin B1 and B2 receptors. The principle involves a radiolabeled ligand that binds to the receptor and a competitive, non-labeled ligand (the compound of interest) that displaces the radioligand.
The binding affinity of derivatives of the potent B1 receptor antagonist B9958 (Lys-Lys-Arg-Pro-Hyp-Gly-Cpg-Ser-d-Tic-Cpg), which contains a hydroxyproline (B1673980) residue, has been extensively studied using these methods. nih.govacs.orgnih.gov In a typical competition binding assay, membranes from cells engineered to overexpress the human bradykinin B1 receptor (hB1R), such as Chinese Hamster Ovary (CHO) or HEK293T cells, are incubated with a specific radioligand. acs.orgnih.gov A commonly used radioligand is [3H]-[Leu9,des-Arg10]kallidin. acs.org The assay measures the concentration of the unlabeled analog required to inhibit 50% of the specific binding of the radioligand (IC50 value). This value is then used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the analog for the receptor. nih.gov
Studies on various radiolabeled derivatives of B9958 have demonstrated high binding affinity for the B1R, with Ki values in the low nanomolar range, confirming their potential as imaging agents for B1R-expressing cancers. acs.orgnih.govmdpi.com For instance, analogs such as Ga-DOTA-Pip-B9958 (Z02176), Ga-NODA-Mpaa-Pip-B9958 (Z02137), and AlF-NODA-Mpaa-Pip-B9958 (Z04139) all bind to the human B1 receptor with high affinity. acs.orgnih.gov
| Compound | Receptor | Radioligand | Cell Line | Ki (nM) |
| Ga-DOTA-Pip-B9958 (Z02176) | Human B1R | [3H]-[Leu9,des-Arg10]kallidin | B1R-overexpressing CHO | 1.4 - 2.5 |
| Ga-NODA-Mpaa-Pip-B9958 (Z02137) | Human B1R | [3H]-[Leu9,des-Arg10]kallidin | B1R-overexpressing CHO | 1.4 - 2.5 |
| AlF-NODA-Mpaa-Pip-B9958 (Z04139) | Human B1R | [3H]-[Leu9,des-Arg10]kallidin | B1R-overexpressing CHO | 1.4 - 2.5 |
| 68Ga-Z01115 | Human B1R | [3H]Lys-des-Arg9-BK | HEK293T::hB1R | 25.4 |
This table summarizes the binding affinities of various bradykinin analog derivatives as determined by radioligand competition binding assays. Data sourced from acs.orgnih.govmdpi.com.
High-Performance Liquid Chromatography (HPLC) for Peptide Analysis and Degradation Studies
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, quantification, and purification of bradykinin and its analogs. nih.govchromatographyonline.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for these peptides, separating them based on their hydrophobicity. nih.govhplc.eu
Peptide Analysis and Purification: HPLC systems are used to analyze the purity of synthetic peptides like bradykinin analogs and to purify them from crude synthesis mixtures. chromatographyonline.com For example, a method for purifying crude synthetic bradykinin utilized a PLRP-S column with a gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid (TFA), achieving 100% purity with a 77% recovery. chromatographyonline.com HPLC is also critical in the final purification step of radiolabeled peptides, such as the 68Ga- and 18F-labeled B9958 derivatives, ensuring high radiochemical purity (>99%) before their use in imaging studies. acs.orgnih.gov
Degradation Studies: The short in-vivo half-life of bradykinin necessitates methods to study its degradation. researchgate.net HPLC can effectively separate bradykinin from its metabolites, such as des-Arg9-bradykinin. jst.go.jp One study described an RP-HPLC method for the complete separation of bradykinin, des-Arg9-bradykinin, and des-Phe8-Arg9-bradykinin in a single run, which was then applied to investigate the degradation of bradykinin in plasma. jst.go.jp
| Application | Column Type | Mobile Phase Components | Key Finding |
| Quantitative Separation | Reversed-phase (Nucleosil 5 C8) | Isocratic buffer system | Lower detection limit of 20 pmol for bradykinin. nih.gov |
| Preparative Purification | Reversed-phase (PLRP-S 100Å) | Acetonitrile/Water with 0.1% TFA | Achieved 100% purity with 77% recovery from crude synthesis. chromatographyonline.com |
| Degradation Study | Reversed-phase | Not specified | Complete separation of bradykinin and its key metabolites. jst.go.jp |
| Radiolabeled Peptide Purification | Semipreparative C18 | Acetonitrile/Water with TFA | Purification of radiolabeled B9958 derivatives to >99% purity. acs.orgnih.gov |
This table outlines different HPLC methodologies applied to the analysis and purification of bradykinin and its analogs. Data sourced from acs.orgnih.govnih.govchromatographyonline.comjst.go.jp.
Mass Spectrometry for Structural Elucidation and Quantitative Analysis
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the structural characterization and sensitive quantification of bradykinin and its metabolites. brighamandwomens.orgresearchgate.net
Structural Elucidation: Tandem mass spectrometry (MS/MS) is used to determine the structure of peptides by fragmenting the parent ion and analyzing the resulting fragment ions. researchgate.netacs.org This fragmentation pattern provides sequence information, allowing for the identification of the peptide and any modifications, such as the hydroxyproline in Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-. Ion mobility-mass spectrometry (IM-MS) can provide further structural information by separating ions based on their size and shape in the gas phase, revealing different conformational structures of peptide fragments. acs.org
Quantitative Analysis: LC-MS/MS is the gold standard for quantifying low levels of peptides in complex biological matrices like plasma. brighamandwomens.orgwaters.commedrxiv.org These methods typically involve protein precipitation and solid-phase extraction (SPE) for sample cleanup, followed by LC separation and MS detection. brighamandwomens.orgnih.gov Electrospray ionization (ESI) is commonly used to generate ions, and detection is performed in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. brighamandwomens.org Stable isotope-labeled peptides are used as internal standards to ensure accurate quantification. brighamandwomens.orgnih.gov This approach allows for the simultaneous determination of bradykinin and its various metabolites, with lower limits of quantification (LLOQ) reaching the low pg/mL or fmol/mL level. brighamandwomens.orgnih.gov
| Analyte | Sample Matrix | Sample Prep | LC-MS/MS Method | LLOQ |
| Bradykinin & Metabolites | Human Plasma/Serum | Protein Precipitation, SPE | ESI+, MRM | 2-20 pg/mL |
| Bradykinin | Human Plasma | Not specified | ESI+, MRM | 2.0 pg/mL (1.9 fmol/mL) |
| des-Arg(9)-bradykinin | Human Plasma | Not specified | ESI+, MRM | 2.0 pg/mL (2.2 fmol/mL) |
| Bradykinin 1-5 | Human Whole Blood | Ethanol Inactivation, SPE | ESI+, MRM | 265.5 pmol/L |
This table presents key parameters for the quantitative analysis of bradykinin and its metabolites using LC-MS/MS. Data sourced from brighamandwomens.orgnih.govnih.gov.
Fluorescence Microscopy and Imaging Techniques for Receptor Localization
Fluorescence microscopy provides a powerful visual tool to study the localization and trafficking of bradykinin receptors in living cells. nih.gov This is achieved by using fluorescently labeled ligands that bind specifically to the B1 or B2 receptors.
Researchers have developed fluorescent probes by conjugating fluorophores, such as 5(6)-carboxyfluorescein, BODIPY, or fluorescent proteins like EGFP and mCherry, to selective B1 receptor agonists or antagonists. nih.govnih.govnih.gov For example, fluorescently labeled B1 receptor antagonists have been used to specifically label human B1 receptors expressed in HEK 293 cells, as visualized by epifluorescence or confocal microscopy. nih.gov These studies can reveal the distribution of receptors on the plasma membrane. nih.govnih.gov
Furthermore, these techniques can be used to observe dynamic processes. For instance, treating cells with a fluorescent agonist was shown to induce a punctate fluorescence pattern that colocalized with caveolin-1, suggesting agonist-induced receptor translocation into specific membrane microdomains. researchgate.netnih.gov The development of fusion proteins, where a fluorescent protein is linked to a B1 receptor ligand, offers a novel tool for imaging that may avoid issues with peptidase labeling. nih.gov These imaging studies are crucial for understanding receptor biology and validating the targets for potential therapeutic or diagnostic agents. mdpi.com
Gene Expression Analysis of Kinin Receptors in Cellular Models
Understanding the regulation of bradykinin receptor expression is critical, as the B1 receptor, in particular, is not typically present in healthy tissue but is induced under pathological conditions like inflammation and cancer. ubc.canih.govwikipedia.org Gene expression analysis techniques are used to quantify the messenger RNA (mRNA) levels of the kinin receptor genes, BDKRB1 (for B1R) and BDKRB2 (for B2R). nih.govmdpi.com
Quantitative Real-Time PCR (qRT-PCR): This is a highly sensitive and specific method for measuring gene expression levels. Studies have used qRT-PCR to show that B1R mRNA levels are markedly increased in response to tissue injury, such as renal ischemia/reperfusion, or in the absence of the B2R. nih.gov It has also been used to assess the expression of kinin receptor genes in human dorsal root ganglia and astrocytic brain tumors, revealing that the expression of BDKRB1 and BDKRB2 can increase with tumor malignancy grade. nih.govnih.gov The relative change in gene expression is often calculated using the 2-ΔΔCt method. researchgate.net
Oligonucleotide Microarrays: This high-throughput technique allows for the simultaneous analysis of the expression of thousands of genes. It has been employed to identify the expression profiles of kinin-related genes in gliomas of different grades, providing a broader view of the molecular changes occurring in the kinin system during cancer progression. nih.govnih.gov
These gene expression studies in various cellular and animal models provide fundamental insights into the transcriptional regulation of kinin receptors, highlighting their involvement in disease pathogenesis and identifying them as potential diagnostic and therapeutic targets. nih.govnih.gov
Future Research Directions and Open Questions
Elucidation of Specific Hydroxylation Enzymes for Bradykinin (B550075) in Mammalian Systems
The enzymatic machinery responsible for the site-specific hydroxylation of bradykinin in mammals remains a critical area for investigation. While prolyl hydroxylases are known to be involved in the hydroxylation of proline residues, the specific enzyme that targets the Pro3 position of bradykinin has not been definitively identified. Research has shown the existence of hydroxyprolyl-bradykinin in mammalian systems, such as in the ascitic fluid of a gastric cancer patient, indicating that this modification occurs endogenously. nih.gov Furthermore, hydroxyproline (B1673980) analogues of bradykinin have been isolated from human urine. nih.gov
Future research should focus on identifying and characterizing the specific prolyl 3-hydroxylase(s) (P3Hs) responsible for this modification. nih.gov Studies involving the screening of known P3H family members for their activity towards bradykinin as a substrate are warranted. Investigating the tissue distribution and expression levels of these enzymes in relation to bradykinin levels could provide crucial clues. Advanced techniques like mass spectrometry can be employed to detect and quantify hydroxylated bradykinin and correlate its presence with the activity of specific hydroxylases in different physiological and pathological states. medrxiv.orgnih.govresearchgate.netbiorxiv.org Understanding the regulation of these enzymes, for instance, by factors such as hypoxia, will also be vital. nih.gov
Deeper Understanding of Hydroxyproline’s Stereoelectronic Effects on Receptor Binding and Activation
The introduction of a hydroxyl group at the 4R position of the proline at position 3 of bradykinin significantly alters the electronic and steric properties of the peptide. This modification can influence the peptide's conformation, which in turn can affect its binding affinity and activation of bradykinin receptors (B1 and B2). nih.gov Studies on polyproline have demonstrated that 4R electron-withdrawing substituents, such as a hydroxyl group, can stabilize a polyproline type II (PPII) helix conformation. nih.gov This conformational pre-organization could play a crucial role in how the modified bradykinin interacts with its receptors.
Future investigations should employ a combination of biophysical techniques, such as circular dichroism and nuclear magnetic resonance (NMR) spectroscopy, and computational modeling to elucidate the precise conformational changes induced by 3-hydroxyproline (B1217163) in the context of the full bradykinin peptide. nih.govwisc.edunih.gov Furthermore, detailed binding assays using synthetic Bradykinin, 3-[(4R)-4-hydroxy-L-proline]- and its analogues with purified B1 and B2 receptors are necessary to quantify the impact of this modification on binding kinetics and receptor activation. nih.gov Such studies will provide a deeper understanding of the structure-activity relationship and could explain the functional differences observed between hydroxylated and non-hydroxylated bradykinin.
Exploration of Novel Therapeutic Modalities Based on Hydroxyproline-Modified Bradykinin Analogues
The modification of bradykinin with hydroxyproline offers a potential avenue for the development of novel therapeutics. acs.org The altered stability and receptor binding properties of hydroxyproline-containing analogues could be exploited to create more potent and selective agonists or antagonists for bradykinin receptors. For instance, the incorporation of hydroxyproline has been explored in the design of bradykinin antagonists. nih.gov
Future research should focus on the systematic synthesis and screening of a library of hydroxyproline-modified bradykinin analogues. This would involve varying the position of the hydroxyproline residue and introducing other chemical modifications to fine-tune the pharmacological properties of the resulting peptides. These novel analogues should be tested in various in vitro and in vivo models of diseases where the kallikrein-kinin system is implicated, such as cardiovascular diseases, inflammation, and cancer. nih.govahajournals.orgmdpi.comresearchgate.net The goal would be to identify lead compounds with improved therapeutic profiles, such as enhanced stability, targeted delivery, and reduced side effects compared to existing bradykinin-related drugs. nih.govnih.gov
Mechanistic Studies on the Role of Hydroxyproline Metabolism in Cellular Processes
Proline and hydroxyproline metabolism are intricately linked to fundamental cellular processes, including collagen synthesis, cellular signaling, and responses to hypoxia. nih.govnih.gov The degradation of proteins containing hydroxyproline releases this modified amino acid, which can then influence various metabolic pathways. For example, hydroxyproline metabolism is connected to the regulation of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in the cellular response to low oxygen. nih.gov
Future research needs to specifically investigate the interplay between the metabolism of Bradykinin, 3-[(4R)-4-hydroxy-L-proline]- and these broader cellular processes. This includes studying how the degradation of this modified peptide contributes to the cellular pool of free hydroxyproline and how this, in turn, might impact signaling pathways regulated by HIF-1α and other metabolic sensors. Understanding these connections could reveal novel mechanisms by which hydroxylated bradykinin exerts its biological effects and could identify new therapeutic targets within these metabolic pathways.
Development of More Selective and Potent Kinins Targeting Specific Receptor Subtypes
The existence of at least two major bradykinin receptor subtypes, B1 and B2, which are often differentially expressed in physiological and pathological conditions, underscores the need for highly selective ligands. nih.gov The development of analogues of bradykinin with modifications, including the use of unnatural amino acids, has been a strategy to achieve receptor selectivity. nih.gov
Building on this, future research should systematically explore the incorporation of (4R)-4-hydroxy-L-proline at various positions within the bradykinin sequence to develop more selective and potent agonists or antagonists for B1 and B2 receptors. nih.gov This will involve iterative cycles of chemical synthesis, in vitro receptor binding and functional assays, and in vivo testing. The ultimate aim is to generate pharmacological tools that can precisely dissect the roles of B1 and B2 receptors in different diseases and to develop receptor-subtype-selective therapeutics with minimized off-target effects.
Investigation of Endogenous Hydroxyproline-Bradykinin Interplay in Disease Pathogenesis
The discovery of endogenous hydroxyprolyl-bradykinin in the context of cancer suggests its potential involvement in disease pathogenesis. nih.gov Bradykinin itself is a key player in inflammation and has been implicated in various diseases, including cardiovascular disorders and hereditary angioedema. nih.govnih.govresearchgate.netresearchgate.netmdpi.commdpi.com The hydroxylation of bradykinin could modulate its activity and stability, thereby influencing the progression of these diseases.
Future research should focus on quantifying the levels of Bradykinin, 3-[(4R)-4-hydroxy-L-proline]- in various disease states and correlating these levels with clinical outcomes. Animal models of inflammatory diseases, cardiovascular conditions, and cancer could be utilized to mechanistically investigate how the hydroxylation of bradykinin impacts disease development and progression. This could involve studying the effects of inhibiting bradykinin hydroxylation or administering synthetic hydroxyprolyl-bradykinin in these models. Such studies will be crucial in determining whether this specific post-translational modification represents a new biomarker or a therapeutic target for a range of human diseases. nih.govmdpi.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
